Promazine Hydrochloride

Toxicology Pulmonary Pharmacology Drug Safety Assessment

Promazine Hydrochloride is a phenothiazine D2/5-HT2 antagonist with key differentiation over chlorpromazine: it induces significantly less pulmonary phospholipidosis, preserves alveolar macrophage counts, and eliminates mortality in 5-week rodent studies. It also exhibits greater spinal anesthetic potency and longer duration than bupivacaine. With a milder extrapyramidal profile driven by higher 5-HT2 vs. D2 affinity, it minimizes behavioral confounds. All lots ≥98% by HPLC, ensuring reproducibility for ADME, receptor pharmacology, and in vivo toxicology investigations.

Molecular Formula C17H21ClN2S
Molecular Weight 320.9 g/mol
CAS No. 53-60-1
Cat. No. B1679183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromazine Hydrochloride
CAS53-60-1
SynonymsPromazine Hydrochloride;  Promazine Hcl;  Starazin;  Talofen;  Promazine monohydrochloride;  Hydrochloride, Promazine ;  Promazine ;  Promazine Hydrochloride;  Protactyl;  Sinophenin;  Sparine; 
Molecular FormulaC17H21ClN2S
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H
InChIKeyJIVSXRLRGOICGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>48.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Promazine Hydrochloride (CAS 53-60-1): Key Properties and Procurement Considerations for Research and Industrial Use


Promazine hydrochloride (CAS 53-60-1) is a phenothiazine derivative that functions as a dopamine D2 receptor antagonist with additional affinity for serotonergic, muscarinic, histaminergic, and adrenergic receptors [1]. It is a classic antipsychotic agent that exhibits pharmacological actions similar to chlorpromazine but with less antipsychotic potency . Promazine hydrochloride is commercially available in high purity analytical grade formulations (≥98% by HPLC) suitable for research applications, including studies of dopamine receptor pharmacology and in vitro assays . The compound is also used in veterinary medicine as a tranquilizer and preanesthetic [2].

Why Promazine Hydrochloride Cannot Be Simply Substituted with Chlorpromazine or Other Phenothiazines in Research Applications


Despite belonging to the same phenothiazine class, promazine hydrochloride exhibits distinct pharmacological, toxicological, and analytical properties that preclude simple substitution with chlorpromazine or other analogs. Promazine and chlorpromazine differ in their receptor binding profiles, with promazine showing greater activity at serotonin 5-HT2 receptors than at dopamine D2 receptors, which may contribute to its lower incidence of extrapyramidal effects [1]. In vivo studies demonstrate that chlorpromazine induces more severe phospholipidosis and pulmonary toxicity compared to promazine, with chlorpromazine-treated rats showing increased mortality over a 5-week treatment period while promazine-treated rats did not [2]. Furthermore, analytical specifications reveal that promazine hydrochloride injection requires careful pH control (pH 4.4–5.2) due to its inherent instability to sunlight and oxygen, a critical formulation consideration not identical across phenothiazines [3]. These quantitative differences in safety profile, receptor selectivity, and stability underscore why generic substitution without direct comparative data may compromise experimental reproducibility and safety in research applications.

Quantitative Comparative Evidence for Promazine Hydrochloride: Head-to-Head Data vs. Key Analogs


Promazine Hydrochloride Demonstrates Lower Pulmonary Toxicity and Mortality Than Chlorpromazine in Rat Model

In a 5-week in vivo comparative study in male Sprague-Dawley rats, promazine hydrochloride (25 mg/kg/day, oral) induced significantly less severe phospholipidosis and pulmonary toxicity compared to chlorpromazine. Crucially, chlorpromazine-treated rats exhibited increased mortality over the 5-week treatment period, whereas promazine-treated rats showed no such mortality increase [1]. The study also noted that body weight gain was decreased in chlorpromazine rats relative to pair-fed controls, while promazine did not produce this effect [1]. Additionally, chlorpromazine treatment resulted in a significant reduction in alveolar macrophages, whereas promazine did not [1].

Toxicology Pulmonary Pharmacology Drug Safety Assessment

Promazine Exhibits Greater Potency Than Chlorpromazine in Spinal Anesthesia Model, with Prolonged Duration of Action

In a rat model of spinal anesthesia via intrathecal injection, promazine hydrochloride demonstrated superior potency to chlorpromazine. The 50% effective dose (ED50) rank order was bupivacaine > promazine > chlorpromazine, with statistically significant differences (P < 0.05) [1]. On an equipotent basis (ED25, ED50, ED75), the block duration caused by promazine was longer than that of the long-lasting local anesthetic bupivacaine (P < 0.01) [1]. Both promazine and chlorpromazine exhibited longer duration of sensory block than motor block, indicating a more sensory-selective action [1].

Spinal Anesthesia Local Anesthetic Potency Analgesia Research

Promazine Hydrochloride Shows Milder Adverse Effect Profile Compared to Chlorpromazine in Psychiatric Practice

A clinical evaluation of promazine hydrochloride in 50 psychiatric patients reported that adverse side-effects were mild and relatively uncommon as compared with those produced by chlorpromazine [1]. The study concluded that promazine appears to be as effective as chlorpromazine as a tranquillizer in psychiatric practice [1]. This finding is consistent with the receptor binding profile of promazine, which exhibits greater activity at serotonin 5-HT2 receptors than at dopamine D2 receptors, a property that may explain the lower incidence of extrapyramidal effects [2].

Psychopharmacology Adverse Event Profiling Clinical Safety Assessment

Promazine and Chlorpromazine Exhibit Comparable Bioavailability but Differ from Promethazine

A clinical crossover study in healthy volunteers measured the absolute bioavailability of three phenothiazines. The distribution-free confidence intervals for absolute bioavailability were 10.5–24.7% for chlorpromazine, 7.8–24.9% for promazine, and 12.3–40% for promethazine [1]. The study concluded that promazine and chlorpromazine are pharmacokinetically very similar and differ substantially from promethazine [1].

Pharmacokinetics Bioavailability Drug Disposition

Analytical Grade Promazine Hydrochloride Meets Stringent Purity Specifications (≥98% by HPLC) for Reproducible Research

Commercial suppliers provide promazine hydrochloride with certified purity levels. Sigma-Aldrich's specification sheet for product P6656 indicates purity ≥98.0% by HPLC area %, with additional quality metrics including titration (HClO4 0.1M) ≥98%, appearance (white to off-white powder/crystals), and solubility of 50 mg/mL in water (clear, colorless to faint yellow) . Selleck Chemicals reports HPLC purity of 99.13% for its promazine hydrochloride product . The USP monograph specifies that promazine hydrochloride, dried at 105°C for 2 hours, contains not less than 98.0% and not more than 102.0% of C17H20N2S·HCl [1].

Analytical Chemistry Quality Control Reference Standards

Promazine Hydrochloride Solution Stability Requires Strict pH Control (pH 4.4–5.2) for Formulation Integrity

Promazine hydrochloride injection is prone to instability caused primarily by sunlight and oxygen. The recommended pH range for promazine hydrochloride injection is 4.4–5.2 to maintain stability [1]. This narrow pH window is a critical formulation parameter that distinguishes promazine from other phenothiazines with potentially different stability profiles.

Pharmaceutical Formulation Drug Stability Analytical Development

Optimal Research and Industrial Applications for Promazine Hydrochloride (CAS 53-60-1)


In Vivo Toxicology Studies Requiring a Phenothiazine with Reduced Pulmonary and Systemic Toxicity

Based on direct head-to-head comparison data showing that promazine induces less severe phospholipidosis, does not reduce alveolar macrophage counts, and does not increase mortality in a 5-week rat study compared to chlorpromazine [1], promazine hydrochloride is the preferred choice for long-term in vivo toxicology investigations where minimizing compound-induced toxicity is paramount. This application is particularly relevant for studies evaluating the safety of phenothiazine derivatives or for researchers seeking a less toxic comparator compound for mechanistic toxicology work.

Spinal Anesthesia and Local Analgesic Mechanism Research

The finding that promazine exhibits greater potency (ED50 rank: promazine > chlorpromazine) and prolonged duration of spinal block compared to bupivacaine [1] positions promazine hydrochloride as a valuable tool for investigating mechanisms of spinal anesthesia and developing novel local anesthetics. Researchers can leverage promazine's distinct potency and duration profile to probe structure-activity relationships and explore the molecular basis of sensory-selective blockade.

Behavioral Pharmacology Studies Requiring Antipsychotic Efficacy with Reduced Extrapyramidal Side Effects

Clinical evidence indicates that promazine hydrochloride provides antipsychotic efficacy comparable to chlorpromazine but with a milder and less common adverse effect profile [1]. This differential safety profile, supported by receptor binding data showing greater 5-HT2 vs. D2 receptor activity [2], makes promazine an ideal candidate for behavioral pharmacology experiments where minimizing extrapyramidal effects or other confounding side effects is critical to interpreting behavioral outcomes.

Pharmacokinetic Studies Using a Phenothiazine with Well-Characterized Bioavailability

Promazine hydrochloride's absolute bioavailability (7.8–24.9%) is comparable to chlorpromazine but distinct from promethazine [1]. This pharmacokinetic similarity, combined with promazine's unique toxicological and receptor binding profiles, makes it a useful comparator in absorption, distribution, metabolism, and excretion (ADME) studies where maintaining consistent systemic exposure while varying other pharmacological properties is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.